2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline
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Overview
Description
2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound features a chlorophenyl group and a pyrrolidinyl group attached to the quinazoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and anthranilic acid as the primary starting materials.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-chloroaniline.
Addition of Pyrrolidinyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-(morpholin-1-yl)quinazoline: Similar structure but with a morpholine group instead of a pyrrolidine group.
2-(2-Chlorophenyl)-4-(piperidin-1-yl)quinazoline: Similar structure but with a piperidine group instead of a pyrrolidine group.
Uniqueness
2-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-15-9-3-1-7-13(15)17-20-16-10-4-2-8-14(16)18(21-17)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHYEEKKFIJXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358762 |
Source
|
Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354992-07-7 |
Source
|
Record name | 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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